

Physicochemical properties of 2,3-Dichloro-4-nitrobenzodifluoride

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Compound of Interest

Compound Name: 2,3-Dichloro-4-nitrobenzodifluoride

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An In-depth Technical Guide to 2,3-Dichloro-4-fluoronitrobenzene

Disclaimer: Information regarding the specific compound "**2,3-Dichloro-4-nitrobenzodifluoride**" is not readily available in public chemical databases. This guide provides a detailed overview of the closely related compound, 2,3-Dichloro-4-fluoronitrobenzene, which is likely to share similar properties and applications. This information is intended for researchers, scientists, and drug development professionals.

Introduction

2,3-Dichloro-4-fluoronitrobenzene is a halogenated and nitrated aromatic compound. Its structure, featuring two chlorine atoms, a fluorine atom, and a nitro group on a benzene ring, makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the halogens significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. This property is often exploited in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Physicochemical Properties

The physicochemical properties of 2,3-Dichloro-4-fluoronitrobenzene are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₆ H ₂ Cl ₂ FNO ₂	[1]
Molecular Weight	209.99 g/mol	[1]
CAS Number	36556-51-1	[1]
Appearance	Not specified, likely a solid	-
Boiling Point	265.7 ± 35.0 °C at 760 mmHg	[2]
Density	1.6 ± 0.1 g/cm ³	[2]
Flash Point	114.5 ± 25.9 °C	[2]
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C	[2]
Refractive Index	1.572	[2]
LogP (Octanol-Water Partition Coefficient)	2.42	[2]
Topological Polar Surface Area	45.8 Å ²	[1]

Safety and Handling

2,3-Dichloro-4-fluoronitrobenzene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Hazard Classifications:

- Acute Toxicity, Oral: Toxic if swallowed.[1]
- Acute Toxicity, Dermal: Toxic in contact with skin.[1]
- Acute Toxicity, Inhalation: Toxic if inhaled.[1]
- Skin Corrosion/Irritation: Causes skin irritation.[1]
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

- Specific target organ toxicity, single exposure; Respiratory tract irritation: May cause respiratory irritation.[1]

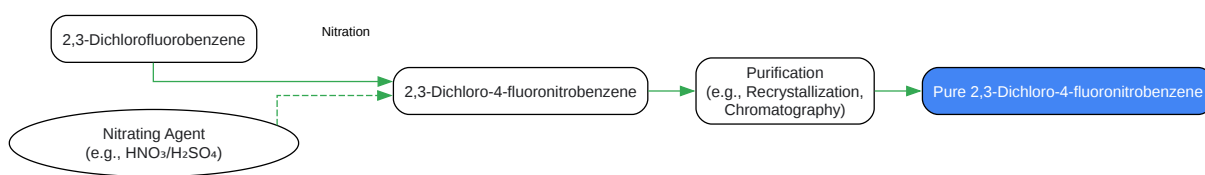
Recommended Personal Protective Equipment (PPE):

- Chemical-resistant gloves
- Safety goggles or face shield
- Laboratory coat
- Use in a chemical fume hood to avoid inhalation of dust or vapors.

Experimental Protocols

While specific experimental protocols for the synthesis of 2,3-Dichloro-4-fluoronitrobenzene are not detailed in the provided search results, a general approach can be inferred from related syntheses of similar compounds. The synthesis would likely involve the nitration of a dichlorofluorobenzene precursor.

A plausible synthetic pathway is the nitration of 2,3-dichlorofluorobenzene.



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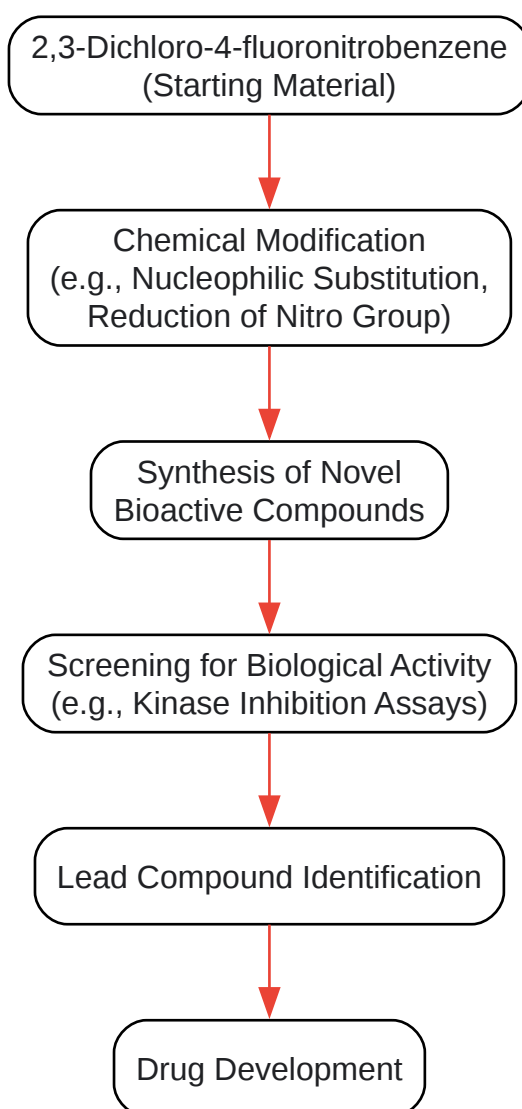
Caption: General workflow for the synthesis of 2,3-Dichloro-4-fluoronitrobenzene.

Potential Applications and Signaling Pathways

Halogenated nitroaromatic compounds are important precursors in the synthesis of various biologically active molecules. The chlorine and fluorine atoms on the benzene ring can be

selectively replaced by other functional groups through nucleophilic aromatic substitution. The nitro group can be reduced to an amino group, which is a key functional group in many pharmaceuticals.

While there is no specific information on signaling pathways directly involving 2,3-Dichloro-4-fluoronitrobenzene, its derivatives could potentially interact with various biological targets. For instance, similar structures are known to be intermediates in the synthesis of kinase inhibitors, which are crucial in cancer therapy. The general logical relationship for its potential use in drug discovery is outlined below.



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Caption: Logical workflow for the utility of 2,3-Dichloro-4-fluoronitrobenzene in drug discovery.

Conclusion

2,3-Dichloro-4-fluoronitrobenzene is a valuable chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its physicochemical properties and reactivity make it a versatile building block in organic chemistry. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research into its applications could unveil new synthetic routes and novel bioactive molecules.

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References

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- 2. 2,3-Dichloro-1-fluoro-4-nitrobenzene | CAS#:36556-51-1 | Chemsrcc [chemsrc.com]
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